molecular formula C10H11ClO B2575073 1-(4-Chloro-2,6-dimethylphenyl)ethanone CAS No. 35887-71-9

1-(4-Chloro-2,6-dimethylphenyl)ethanone

Cat. No.: B2575073
CAS No.: 35887-71-9
M. Wt: 182.65
InChI Key: YTPYRGOFBLEEBD-UHFFFAOYSA-N
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Description

Contextualization within Substituted Ethanone (B97240) Chemistry

Substituted ethanones, also known as acetophenones, are a class of aromatic ketones that have long been a cornerstone of organic synthesis. The reactivity of these compounds is largely dictated by the nature and position of the substituents on the phenyl ring. In the case of 1-(4-chloro-2,6-dimethylphenyl)ethanone, the presence of an electron-withdrawing chloro group at the para position and two electron-donating methyl groups at the ortho positions creates a unique electronic environment that influences its chemical behavior.

The primary synthetic route to this compound and other substituted acetophenones is the Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride. The acyl group is generally deactivating, which helps to prevent multiple acylations on the same aromatic ring.

The reactivity of the ethanone moiety itself is also a key aspect of its chemistry. The carbonyl group can undergo a variety of nucleophilic addition and condensation reactions, providing a gateway to a diverse range of molecular architectures. The methyl group adjacent to the carbonyl is also susceptible to reactions such as halogenation under specific conditions.

Research Trajectories and Academic Significance

The academic and industrial significance of this compound stems primarily from its role as a key intermediate in the synthesis of bioactive molecules. Research has increasingly focused on using substituted acetophenones as starting materials for the development of novel fungicides and herbicides. nih.govrsc.org The structural framework of this compound provides a robust scaffold that can be chemically modified to create derivatives with potent biological activity.

In the agrochemical sector, for instance, derivatives of chloroacetamides, which can be synthesized from precursors like this compound, have been investigated for their herbicidal properties. researchgate.net The presence of chlorine and methyl groups on the phenyl ring can influence the efficacy and selectivity of the final herbicidal product. researchgate.net Similarly, the acetophenone (B1666503) core is a common feature in many antifungal agents, and researchers continue to explore new derivatives to combat the emergence of resistant fungal strains. nih.govrsc.orgnih.gov

In medicinal chemistry, substituted acetophenones are valuable precursors for the synthesis of a wide range of pharmaceutical compounds. While specific research directly citing this compound in drug development is not extensively publicized, the broader class of chloro- and methyl-substituted aromatic ketones are known to be important building blocks for various therapeutic agents. The tailored electronic and steric properties of this particular molecule make it a promising candidate for the synthesis of new chemical entities with potential biological activity.

Below is a table summarizing the key properties of this compound:

PropertyValue
CAS Number35887-71-9
Molecular FormulaC10H11ClO
Molecular Weight182.65 g/mol
IUPAC NameThis compound

Properties

IUPAC Name

1-(4-chloro-2,6-dimethylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO/c1-6-4-9(11)5-7(2)10(6)8(3)12/h4-5H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTPYRGOFBLEEBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(=O)C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35887-71-9
Record name 1-(4-chloro-2,6-dimethylphenyl)ethanone
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Advanced Synthetic Methodologies for 1 4 Chloro 2,6 Dimethylphenyl Ethanone and Its Structural Analogs

Mechanistic Aspects of Established Synthetic Routes

The primary method for synthesizing 1-(4-chloro-2,6-dimethylphenyl)ethanone is the Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution. sigmaaldrich.com This reaction attaches an acyl group to an aromatic ring, a process that has been fundamental to organic synthesis since its discovery in 1877. sigmaaldrich.comwikipedia.org

Friedel-Crafts Acylation: Mechanism and Regioselectivity

The synthesis of this compound via Friedel-Crafts acylation typically involves the reaction of 1-chloro-3,5-dimethylbenzene with an acetylating agent, such as acetyl chloride (CH₃COCl) or acetic anhydride (B1165640), in the presence of a Lewis acid catalyst. wikipedia.org

Mechanism: The reaction proceeds through a well-understood multi-step mechanism:

Generation of the Electrophile: The Lewis acid catalyst, commonly aluminum chloride (AlCl₃), reacts with the acetyl chloride to form a highly reactive acylium ion (CH₃CO⁺). This ion is resonance-stabilized and serves as the potent electrophile. sigmaaldrich.commasterorganicchemistry.comyoutube.com

Electrophilic Attack: The π-electron system of the 1-chloro-3,5-dimethylbenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step forms a carbocation intermediate known as an arenium ion or sigma complex, temporarily disrupting the ring's aromaticity. libretexts.orgyoutube.com

Deprotonation and Aromatization: A weak base, such as the AlCl₄⁻ complex formed in the first step, removes a proton from the carbon atom bearing the new acyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final product, this compound. masterorganicchemistry.comyoutube.com

Regioselectivity: The position of the incoming acetyl group on the 1-chloro-3,5-dimethylbenzene ring is dictated by the directing effects of the existing substituents.

Methyl Groups (-CH₃): These are activating groups and are ortho, para-directors. They increase the electron density of the ring, particularly at the positions ortho and para to them, making these sites more susceptible to electrophilic attack.

Chloro Group (-Cl): This is a deactivating group due to its inductive electron-withdrawing effect, but it is also an ortho, para-director because of resonance effects involving its lone pairs of electrons.

In the case of 1-chloro-3,5-dimethylbenzene, the two methyl groups strongly activate the positions ortho and para to them. The position para to one methyl group is also ortho to the other, making positions 2, 4, and 6 highly activated. However, the position between the two methyl groups (position 4) is the most favorable for substitution. This is because the directing effects of both methyl groups reinforce this position, and it is sterically less hindered than the ortho positions (2 and 6), which are flanked by the methyl groups. The chloro group at position 1 further influences the outcome, but the strong activating and directing effects of the two methyl groups are dominant in determining the final regiochemistry, leading to acylation at the 4-position relative to the chloro substituent. acs.org

Optimization Parameters in Catalyst Systems and Reaction Conditions

The efficiency and yield of the Friedel-Crafts acylation are highly dependent on several experimental parameters. Optimization of these factors is crucial for successful synthesis, especially in industrial applications. chemijournal.comresearchgate.net

Catalyst Systems: While aluminum chloride (AlCl₃) is the traditional catalyst, its moisture sensitivity and the large quantities required (often stoichiometric or more because the product ketone complexes with it) have led to the exploration of alternatives. wikipedia.org Other Lewis acids like FeCl₃, solid acid catalysts (e.g., zeolites, phosphotungstates), and ionic liquids are used to create more environmentally friendly and efficient processes. chemijournal.comresearchgate.net The choice of catalyst can significantly impact reaction rate and selectivity.

Reaction Conditions:

Temperature: Reaction temperature affects the rate of reaction. While higher temperatures can increase the rate, they may also lead to side reactions and reduced selectivity. For many acylations, temperatures ranging from 0°C to the boiling point of the solvent are employed. researchgate.net

Solvent: The choice of solvent is critical. Non-polar solvents like carbon disulfide and dichloroethane are traditional choices. However, greener alternatives are increasingly sought. In some cases, reactions can be run under solvent-free conditions, using one of the reactants as the solvent. chemijournal.com

Reactant Ratio and Reaction Time: The molar ratio of the aromatic substrate, acylating agent, and catalyst must be carefully controlled. Reaction times can vary from a few hours to a full day, depending on the reactivity of the substrate and the conditions used. chemijournal.comresearchgate.net

ParameterCommon Choices/RangesImpact on Reaction
CatalystAlCl₃, FeCl₃, ZnCl₂, Zeolites, Ionic LiquidsAffects electrophile generation, reaction rate, and potential for catalyst recycling.
SolventDichloroethane (DCE), Carbon Disulfide (CS₂), Nitrobenzene, Solvent-freeInfluences solubility of reactants and catalyst activity; can affect product selectivity.
Temperature0°C to 130°CControls reaction rate; higher temperatures can lead to undesired byproducts. chemijournal.comresearchgate.net
Reactant Mole Ratio (Arene:Acylating Agent)1:1 to 1:2Optimizing the ratio is key to maximizing yield and minimizing unreacted starting material. chemijournal.com
Reaction Time2 to 23 hoursSufficient time is needed for reaction completion, but prolonged times can increase byproduct formation. chemijournal.comresearchgate.net

Strategies for Derivatization in Synthesis

Derivatization of this compound and its analogs involves modifying the molecule to introduce new chemical properties or to build more complex structures. These strategies often target the ketone functional group or involve substitutions on the aromatic ring.

Introduction of Varied Functionalities via Substitution Reactions

New functional groups can be introduced either by modifying the starting materials before acylation or by reacting the final ketone product.

Synthesis from an Amino Analog: An alternative synthesis route highlights a key substitution reaction. This compound can be prepared from 1-(4-amino-2,6-dimethylphenyl)ethanone. This process involves a Sandmeyer-type reaction, where the amino group is converted into a diazonium salt and subsequently replaced by a chloro group using a copper(II) chloride catalyst. This method provides a 76% yield.

Reactions at the Acetyl Group: The ketone moiety is a versatile handle for further functionalization. For instance, the α-carbon of the acetyl group can undergo halogenation (e.g., bromination) to produce α-haloketones, which are valuable synthetic intermediates. zenodo.org The carbonyl group itself can be reduced to a secondary alcohol or undergo addition reactions with organometallic reagents to extend the carbon chain.

Control of Chemoselectivity in Multi-functionalized Substrates

When a molecule contains multiple reactive sites, such as the aromatic ring and the carbonyl group in this compound, achieving chemoselectivity is paramount. This means controlling a reaction to occur at only one desired functional group.

For electrophilic aromatic substitution reactions on the ketone product, the acetyl group acts as a deactivating, meta-directing group. youtube.com This deactivation makes further Friedel-Crafts reactions on the ring difficult, a property that is advantageous as it prevents polysubstitution. wikipedia.org However, under forcing conditions, further substitution would be directed to the positions meta to the acetyl group.

Conversely, to perform reactions selectively at the carbonyl group without affecting the aromatic ring, reagents specific to ketones are chosen. For example, selective reduction of the ketone to an alcohol can be achieved using sodium borohydride (NaBH₄), which is typically not reactive enough to affect the aromatic ring or the aryl chloride. Protecting the ketone group, for example, by converting it to a ketal, can be employed if harsh conditions are needed for a reaction on the aromatic ring, after which the ketone can be regenerated.

Industrial Synthesis Scale-Up Considerations and Continuous Flow Technologies

Transitioning the synthesis of this compound from the laboratory to an industrial scale introduces significant challenges related to safety, cost, efficiency, and environmental impact. mdpi.comacs.org

Traditional batch-process Friedel-Crafts acylations on a large scale can be hazardous. The use of large quantities of AlCl₃ leads to highly exothermic reactions that can be difficult to control, and the quenching of the reaction generates large volumes of corrosive acidic waste.

Continuous Flow Technologies: Continuous flow chemistry offers a modern solution to many of these scale-up problems. In a flow reactor, reactants are continuously pumped through a heated tube or column, often packed with a heterogeneous catalyst. mdpi.com This approach provides several advantages for Friedel-Crafts reactions:

Enhanced Safety: The small reaction volume at any given time minimizes the risks associated with exothermic reactions. mdpi.com

Improved Heat Transfer: The high surface-area-to-volume ratio of flow reactors allows for precise and efficient temperature control. acs.org

Increased Efficiency and Productivity: Flow systems can operate for extended periods, leading to higher productivity compared to batch processes. They often result in higher conversion rates and better selectivity in shorter reaction times. mdpi.comacs.org

Sustainability: The use of solid, reusable catalysts (heterogeneous catalysts) in packed bed reactors simplifies product purification, eliminates the need for catalyst separation from the product stream, and reduces waste. mdpi.comresearchgate.net

The development of continuous flow processes using recyclable heterogeneous catalysts for Friedel-Crafts acylation represents a significant step towards making the industrial synthesis of compounds like this compound more sustainable, safer, and economically viable. mdpi.comresearchgate.net

Enantioselective Approaches and Bioreduction Methodologies

The synthesis of enantiomerically pure chiral alcohols is of significant interest in the pharmaceutical and fine chemical industries. For ketones such as this compound, which possess a prochiral carbonyl group, enantioselective reduction is a key strategy to produce the corresponding chiral secondary alcohol, 1-(4-chloro-2,6-dimethylphenyl)ethanol. Bioreduction methodologies, employing whole microbial cells or isolated enzymes, represent a powerful and environmentally benign approach to achieve high enantioselectivity.

The steric hindrance posed by the two methyl groups in the ortho positions of this compound, combined with the electronic effect of the chlorine atom at the para position, makes its enantioselective reduction a challenging transformation. Research into the bioreduction of structurally similar acetophenone (B1666503) derivatives provides valuable insights into potential biocatalytic systems capable of effectively reducing this substrate.

Bioreduction using Yeast and Fungi

Yeast, particularly strains of Saccharomyces cerevisiae (baker's yeast), are widely utilized for the asymmetric reduction of prochiral ketones. nih.gov These whole-cell biocatalysts are advantageous due to their low cost, ready availability, and the presence of a variety of ketoreductases with different substrate specificities and stereoselectivities. Furthermore, they contain the necessary cofactors (such as NADH or NADPH) and the enzymatic machinery for their regeneration, simplifying the reaction setup. tudelft.nl

Studies on the bioreduction of various chloroacetophenones have demonstrated the efficacy of Saccharomyces cerevisiae. For instance, Saccharomyces cerevisiae B5 has shown high activity and stereoselectivity in the reduction of 2'-chloroacetophenone, 3'-chloroacetophenone, and 4'-chloroacetophenone. nih.govsigmaaldrich.com This suggests that the presence of a chlorine substituent on the aromatic ring is well-tolerated by the yeast's enzymatic system.

The bioreduction of acetophenones with bulky ortho-substituents, which are key structural features of this compound, has also been investigated. The reduction of 2',4',6'-trimethylacetophenone by various biocatalysts indicates that sterically hindered ketones can be successfully reduced to their corresponding chiral alcohols. While wild-type enzymes may show limited activity towards highly substituted acetophenones, engineered ketoreductases have been developed to overcome these limitations. google.com

Fungi are another important source of biocatalysts for the enantioselective reduction of ketones. Species of Trichothecium have been shown to be effective for the bioreduction of acetophenone and its analogs, typically yielding the corresponding (R)-alcohols with good to excellent enantiomeric excesses. researchgate.net

Below is a table summarizing the bioreduction of various structural analogs of this compound using different yeast and fungal strains.

Table 1: Bioreduction of Acetophenone Analogs using Yeast and Fungi

Substrate Biocatalyst Product Configuration Yield (%) Enantiomeric Excess (ee, %)
2'-Chloroacetophenone Saccharomyces cerevisiae B5 (R) >99 >99
4'-Chloroacetophenone Rhodotorula glutinis (S) 80 >99
4'-Chloroacetophenone Yarrowia lipolytica (R) 86 >99

Bioreduction using Plant-Based Biocatalysts and Isolated Enzymes

In addition to microorganisms, plant tissues and cell cultures have emerged as effective biocatalysts for the asymmetric reduction of prochiral ketones. Daucus carota (carrot) roots, for example, have been successfully used for the bioreduction of 4-chloroacetophenone. researchgate.net Plant-based systems offer the advantage of being readily available and operating under mild reaction conditions.

For more challenging substrates or to achieve higher selectivity, the use of isolated ketoreductase (KRED) enzymes is a powerful alternative to whole-cell systems. These enzymes can be used in their native form or can be engineered to enhance their activity, stability, and stereoselectivity for specific substrates. A significant advantage of using isolated enzymes is the elimination of side reactions that can occur with whole cells, leading to cleaner reaction profiles and easier product purification.

The reduction of sterically hindered and electronically modified acetophenones, such as 2',6'-dichloro-3-fluoroacetophenone, has been successfully achieved using engineered ketoreductases. google.com While naturally occurring KREDs from Lactobacillus species show little to no activity for such substituted acetophenones, mutated versions have been developed that can reduce these substrates with high conversion and excellent enantiomeric excess (often >99%). google.com These advanced enzymatic systems often employ a cofactor regeneration system, for instance, using glucose dehydrogenase (GDH) to recycle NADPH. google.com

The following table presents data on the bioreduction of acetophenone analogs using plant-based systems and isolated enzymes.

Table 2: Bioreduction of Acetophenone Analogs using Plant-Based Biocatalysts and Isolated Enzymes

Substrate Biocatalyst Product Configuration Conversion (%) Enantiomeric Excess (ee, %)
4'-Chloroacetophenone Daucus carota (S) - -
2-Bromoacetophenone Engineered TeSADH (S) - >99
2-Chloro-4'-fluoroacetophenone Engineered TeSADH (S) High >99

Reactivity and Transformations of 1 4 Chloro 2,6 Dimethylphenyl Ethanone in Organic Chemistry

Carbonyl Group Reactivity

The ketone functional group in 1-(4-Chloro-2,6-dimethylphenyl)ethanone is a primary site for various chemical modifications, including oxidation, reduction, and condensation reactions.

Oxidation Reactions to Carboxylic Acid Derivatives

The acetyl group of this compound can be oxidized to a carboxylic acid, yielding 4-Chloro-2,6-dimethylbenzoic acid. A common method for this transformation is the haloform reaction. nih.govmasterorganicchemistry.com This reaction proceeds when a methyl ketone is treated with a halogen (such as Cl₂, Br₂, or I₂) in the presence of a strong base like sodium hydroxide. masterorganicchemistry.com The reaction involves the exhaustive halogenation of the methyl group, followed by nucleophilic attack of hydroxide on the carbonyl carbon, leading to the cleavage of the carbon-carbon bond and formation of the carboxylate and a haloform (CHX₃) molecule. nih.govmasterorganicchemistry.com

Table 1: Oxidation via Haloform Reaction

Reactant Reagents Product Description

Reduction Reactions to Alcohol Derivatives

The carbonyl group of this compound is readily reduced to a secondary alcohol, forming 1-(4-Chloro-2,6-dimethylphenyl)ethanol. This transformation is commonly achieved using hydride-based reducing agents.

Sodium borohydride (NaBH₄) is a mild and selective reagent that is effective for the reduction of ketones to alcohols. masterorganicchemistry.comumn.edu The reaction is typically carried out in a protic solvent such as methanol or ethanol. scribd.com The hydride ion (H⁻) from the borohydride attacks the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to yield the alcohol. masterorganicchemistry.com

Catalytic hydrogenation is another effective method. This process involves reacting the ketone with hydrogen gas (H₂) under pressure in the presence of a metal catalyst, such as Platinum on carbon (Pt/C). unive.it This method can lead to high yields of the corresponding alcohol. unive.itnih.gov

Table 2: Reduction of Carbonyl Group

Reagent Conditions Product
Sodium Borohydride (NaBH₄) Methanol or Ethanol 1-(4-Chloro-2,6-dimethylphenyl)ethanol

Formation of Oxime and Related Imino Compounds

The carbonyl group undergoes condensation reactions with hydroxylamine (NH₂OH) and its derivatives to form oximes. nih.govthieme.de The reaction of this compound with hydroxylamine hydrochloride in the presence of a base yields the corresponding ketoxime. google.comorientjchem.org This reaction is a versatile method for converting ketones into imino compounds. researchgate.net The formation of oximes is a general metabolic pathway for acetophenone (B1666503) imines in several mammalian species. nih.gov The resulting oximes can exist as a mixture of two geometric isomers, Z (syn-phenyl) and E (anti-phenyl). nih.gov

Table 3: Oxime Formation

Reactant Reagent Product

Aromatic Ring Reactivity

The reactivity of the aromatic ring is influenced by the existing substituents: the chloro group, two methyl groups, and the acetyl group. These groups direct the position of incoming electrophiles and determine the feasibility of nucleophilic substitution.

Electrophilic Aromatic Substitution Patterns

The substituents on the phenyl ring dictate the regioselectivity of electrophilic aromatic substitution (EAS) reactions. The two methyl groups are ortho, para-directing and activating, while the chloro group is also ortho, para-directing but deactivating. The acetyl group is a meta-directing and strongly deactivating group.

Given the positions of these groups, the potential sites for electrophilic attack are the carbons at positions 3 and 5. The directing effects of the activating methyl groups and the deactivating chloro and acetyl groups would need to be considered to predict the major product in a given EAS reaction, such as nitration or halogenation. For instance, nitration of similar substituted phenols has been studied, indicating complex product mixtures can arise. researchgate.net

Nucleophilic Aromatic Substitution on Halogenated Phenyl Systems

Nucleophilic aromatic substitution (SNAᵣ) of the chlorine atom on the aromatic ring is generally challenging due to the electron-rich nature of the benzene (B151609) ring. youtube.com Such reactions typically require either harsh reaction conditions or the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the ring towards nucleophilic attack. researchgate.net In this compound, the acetyl group is meta to the chlorine and therefore does not provide the necessary activation for a classical SNAᵣ mechanism.

However, modern cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful method for forming carbon-nitrogen bonds by coupling aryl halides with amines under palladium catalysis. wikipedia.orgorganic-chemistry.org This reaction is tolerant of a wide range of functional groups and can be used to replace the chlorine atom with various primary or secondary amines. acsgcipr.orglibretexts.org The reaction typically employs a palladium catalyst, a phosphine ligand (like XPhos), and a base (such as sodium tert-butoxide) in an inert solvent like toluene. tcichemicals.com

Table 4: Buchwald-Hartwig Amination

Coupling Partner Catalyst System Product Example

Palladium-Catalyzed C-H Activation and Cross-Coupling Reactions

Palladium-catalyzed reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of ketones like this compound, these transformations can be directed to either the α-position of the acetyl group or the ortho C-H bonds of the aromatic ring.

While specific studies on the palladium-catalyzed C-H activation of this compound are not extensively documented in readily available literature, the principles of related transformations provide insights into its potential reactivity. The presence of the acetyl group can direct palladium catalysts to the ortho-methyl groups or the α-position of the ketone. For instance, the palladium-catalyzed α-arylation of ketones is a well-established method for forming new carbon-carbon bonds. This reaction typically involves the formation of a palladium enolate intermediate, which then undergoes cross-coupling with an aryl halide. The steric hindrance imposed by the two ortho-methyl groups in this compound could influence the efficiency of this transformation.

Furthermore, the directing group ability of ketone derivatives, such as oximes, has been exploited in palladium-catalyzed ortho-C-H arylation reactions. Research has demonstrated the efficient ortho-C-H arylation of acetophenone oxime ethers with aryl pinacol boronic esters, leading to the synthesis of biaryl derivatives. nih.govresearchgate.net This suggests that derivatization of the acetyl group in this compound could enable selective functionalization of the aromatic C-H bonds.

The chloro substituent on the phenyl ring also presents an opportunity for traditional palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Heck reactions. In these reactions, the carbon-chlorine bond can undergo oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle. The Suzuki-Miyaura coupling, for instance, involves the reaction of an organoboron reagent with an organohalide. libretexts.orgtcichemicals.com The Heck reaction, on the other hand, couples the organohalide with an alkene. organic-chemistry.orgliverpool.ac.uk The steric environment around the chloro group in this compound, flanked by a methyl group, might necessitate specific ligand and reaction condition optimization for successful coupling.

Below is a table summarizing potential palladium-catalyzed cross-coupling reactions involving aryl halides, which could be applicable to this compound.

Reaction NameCoupling PartnerKey ReagentsResulting Bond
Suzuki-Miyaura CouplingOrganoboron Reagent (e.g., boronic acid)Palladium Catalyst, BaseAryl-Aryl
Heck ReactionAlkenePalladium Catalyst, BaseAryl-Vinyl
Sonogashira CouplingTerminal AlkynePalladium Catalyst, Copper Co-catalyst, BaseAryl-Alkynyl
Buchwald-Hartwig AminationAminePalladium Catalyst, Base, LigandAryl-Nitrogen

Reactivity of Methyl Substituents and Chlorinated Centers

The methyl groups and the chloro substituent on the aromatic ring of this compound are also amenable to various chemical transformations.

The methyl groups attached to the aromatic ring can undergo free-radical halogenation, typically with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under UV irradiation or in the presence of a radical initiator. This would lead to the formation of the corresponding benzylic halides, which are versatile intermediates for further nucleophilic substitution reactions.

Oxidation of the acetyl methyl group is another potential transformation. Substituted acetophenones can be oxidized to the corresponding α-ketoaldehydes (phenylglyoxals) using reagents like selenium dioxide. This reaction would convert the acetyl group into a more functionalized moiety, opening up further synthetic possibilities.

The chloro substituent on the aromatic ring is generally less reactive towards nucleophilic aromatic substitution (SNAr) compared to rings bearing strong electron-withdrawing groups in the ortho and para positions. However, under forcing conditions or with the use of specific catalysts, nucleophilic substitution of the chlorine atom may be achievable. For instance, amination of 4-chloropyrrolopyrimidines has been shown to proceed in water under acidic conditions. nih.gov While the electronic properties of the pyrrolopyrimidine ring system are different from the dimethylphenyl group, this demonstrates the possibility of nucleophilic substitution on chloro-substituted heterocycles and aromatics.

A known synthetic route to this compound involves the diazotization of 1-(4-amino-2,6-dimethylphenyl)ethanone followed by a Sandmeyer-type reaction with a chloride source, such as copper(I) chloride. This highlights the utility of the corresponding amino-substituted precursor in accessing the chloro-derivative.

Heterocyclic Annulation Reactions

Aryl ketones are valuable precursors for the synthesis of various heterocyclic systems through condensation and cyclization reactions. This compound can serve as a building block for the construction of quinolines and pyrimidines.

Quinoline Synthesis:

The Friedländer annulation is a classic method for quinoline synthesis, involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. nih.govresearchgate.net To utilize this compound in a Friedländer synthesis, it would first need to be converted to its 2-amino derivative. Subsequent reaction with a suitable dicarbonyl compound would then lead to the formation of a substituted quinoline.

Another relevant method is the Combes quinoline synthesis, which involves the acid-catalyzed condensation of an aniline with a β-diketone. While this reaction does not directly utilize an aryl ketone, the structural motif of this compound is relevant to the broader field of quinoline synthesis from aromatic precursors. nih.gov

Pyrimidine Synthesis:

Pyrimidines can be synthesized through the condensation of a β-dicarbonyl compound with an amidine. Alternatively, α,β-unsaturated ketones can react with amidines to form dihydropyrimidines, which can then be oxidized to pyrimidines. While there are no specific examples in the provided search results detailing the use of this compound in pyrimidine synthesis, its acetyl group could potentially be elaborated to form a suitable precursor for such cyclizations. For example, Claisen condensation with an ester would yield a β-diketone that could then be reacted with an amidine.

The following table outlines the general schemes for these heterocyclic annulation reactions.

HeterocycleGeneral ReactionReactants
Quinoline (Friedländer)Condensation and Cyclization2-Aminoaryl Ketone + α-Methylene Carbonyl Compound
PyrimidineCondensation and Cyclizationβ-Dicarbonyl Compound + Amidine

Structural Elucidation and Mechanistic Insights Through Advanced Spectroscopic and Computational Methods

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations have become an indispensable tool for chemists, offering profound insights into molecular properties and reaction mechanisms at the electronic level. For a molecule like 1-(4-Chloro-2,6-dimethylphenyl)ethanone, these methods can predict its three-dimensional structure, the distribution of electrons, and the energetic landscape of its chemical transformations.

Density Functional Theory (DFT) is a powerful and widely used computational method that calculates the electronic structure of atoms, molecules, and solids. It is based on the principle that the energy of a system can be determined from its electron density. DFT methods, such as B3LYP, are known for providing a good balance between accuracy and computational cost, making them ideal for studying the ground state properties of medium-sized organic molecules like this compound.

A fundamental application of DFT is the optimization of the molecular geometry to find the most stable arrangement of atoms, corresponding to the minimum energy on the potential energy surface. For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles.

Illustrative Geometric Parameters for this compound (Based on Analogous Compounds)

ParameterPredicted ValueDescription
C=O Bond Length~1.23 ÅTypical double bond length for a ketone.
C-C (ring-acetyl)~1.50 ÅSingle bond connecting the acetyl group to the phenyl ring.
C-Cl Bond Length~1.74 ÅBond length for chlorine attached to an aromatic ring.
C-C (aromatic)~1.39 - 1.41 ÅAverage bond lengths within the phenyl ring.
C-C-O Bond Angle~120°Expected angle for an sp² hybridized carbon.
Dihedral Angle (Ring-Acetyl)40° - 60°The twist of the acetyl group out of the phenyl ring plane due to steric hindrance from ortho-methyl groups.

Note: The values in this table are representative and are based on DFT calculations for structurally similar molecules. They serve to illustrate the expected geometric parameters for this compound.

Bond analysis through methods like Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, can provide insights into the nature of the chemical bonds, including their hybridization and polarity.

The electronic behavior of a molecule is governed by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. acs.orgmdpi.com A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich dimethylphenyl ring, while the LUMO is likely centered on the electron-withdrawing acetyl group. acs.org The chlorine atom, being electronegative, would also influence the electron distribution in the HOMO. DFT calculations can visualize these orbitals and quantify their energy levels. kit.eduresearchgate.netyoutube.com

Illustrative Molecular Orbital Data for this compound

OrbitalPredicted Energy (eV)Description and Localization
HOMO~ -6.5 eVPrimarily located on the π-system of the dimethylphenyl ring.
LUMO~ -1.8 eVCentered on the π* orbital of the carbonyl group.
HOMO-LUMO Gap~ 4.7 eVIndicates moderate chemical stability.

Note: These energy values are illustrative and represent typical ranges for similar aromatic ketones as determined by DFT calculations.

Hartree-Fock (HF) theory is another fundamental ab initio method for approximating the wavefunction and energy of a quantum many-body system. wikipedia.orginsilicosci.com It provides a foundational understanding of molecular orbital theory. gatech.edu While generally less accurate than DFT for many applications due to its neglect of electron correlation, HF is a valuable tool, particularly as a starting point for more advanced calculations. tandfonline.comacs.org

In the context of this compound, an HF calculation would yield a set of molecular orbitals and their corresponding energies. These results can be used to analyze the electronic structure in a more qualitative sense and to compare with DFT results. For instance, the ordering and symmetries of the molecular orbitals predicted by HF are often in good agreement with those from DFT, even if the absolute energy values differ.

Understanding the mechanism of a chemical reaction requires identifying the intermediates and, crucially, the transition states that connect them. A transition state is a high-energy, transient configuration along the reaction coordinate that represents the energy barrier that must be overcome for the reaction to proceed. mit.eduiitb.ac.in

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. nih.govnih.govmdpi.com These models are built on the principle that the properties of a chemical are a function of its molecular structure.

For a compound like this compound, a QSAR study would typically involve a dataset of structurally similar compounds with known activities (e.g., as enzyme inhibitors or pesticides). scienceopen.com Molecular descriptors, which are numerical representations of the chemical's structure, are calculated for each compound in the dataset. These descriptors can be based on various properties, including electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) characteristics.

A statistical model is then developed to find a mathematical relationship between these descriptors and the observed activity. Once a robust and predictive QSAR model is established, it can be used to estimate the activity of new or untested compounds, such as this compound, based solely on its calculated molecular descriptors. researchgate.net This predictive capability is highly valuable in fields like drug discovery and environmental risk assessment, as it allows for the screening of large numbers of compounds in silico, saving time and resources. nih.govmdpi.com

Strategic Applications of 1 4 Chloro 2,6 Dimethylphenyl Ethanone As a Versatile Chemical Building Block

Precursor in Fine Chemical Synthesis

1-(4-Chloro-2,6-dimethylphenyl)ethanone serves as a crucial starting material in the multi-step synthesis of various fine chemicals. One notable example is its role as a precursor to 1-(4-amino-2,6-dimethylphenyl)ethanone. The synthesis of this compound itself can be achieved from 1-(4-amino-2,6-dimethylphenyl)ethanone through a Sandmeyer-type reaction. In a typical procedure, anhydrous copper(II) chloride is mixed with tert-butyl nitrite in acetonitrile. To this solution, 1-(4-amino-2,6-dimethylphenyl)ethanone is added at a controlled temperature. Following the reaction, an aqueous hydrochloric acid solution is used to work up the mixture, which is then extracted with an organic solvent like ethyl acetate. After purification, this compound is obtained as a yellow oil in good yield. researchgate.net This transformation highlights the utility of this chloro-substituted compound as a stable intermediate that can be stored and used in subsequent synthetic steps.

The presence of the chloro, methyl, and acetyl groups provides multiple reaction sites, allowing for a diverse array of chemical modifications. This versatility makes it an attractive starting point for the synthesis of more complex molecules with potential applications in various fields of chemistry.

Role in the Construction of Complex Organic Scaffolds

The structural features of this compound make it an ideal candidate for the construction of complex organic scaffolds. The ketone functional group can participate in a variety of carbon-carbon bond-forming reactions, such as aldol condensations, Wittig reactions, and Grignard additions, to extend the carbon framework. Furthermore, the aryl chloride moiety can be functionalized through various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, to introduce new aryl, vinyl, or amino substituents.

While specific examples detailing the extensive use of this compound in the construction of a wide array of complex organic scaffolds are not extensively documented in readily available literature, its potential is evident from the known reactivity of substituted acetophenones. For instance, acetophenones are known to be key starting materials in the synthesis of polysubstituted pyridines through copper-catalyzed cyclization reactions with ammonium acetate. This methodology allows for the creation of highly decorated pyridine rings, which are important cores in many biologically active molecules.

Development of Heterocyclic Systems

One of the most significant applications of this compound is in the synthesis of heterocyclic compounds. Heterocycles are a cornerstone of medicinal chemistry, and the ability to efficiently construct these ring systems is of paramount importance.

Thiazole-Based Compounds

The synthesis of thiazole derivatives is a well-established application of α-haloketones, which can be readily prepared from this compound. The Hantzsch thiazole synthesis, a classic condensation reaction, involves the reaction of an α-haloketone with a thioamide. By first brominating the acetyl group of this compound, the resulting α-bromo ketone becomes a prime substrate for this reaction. This allows for the introduction of the 4-chloro-2,6-dimethylphenyl moiety into a thiazole ring, a common scaffold in many pharmaceutical agents. The thiazole ring is present in a number of FDA-approved drugs and is known to exhibit a wide range of biological activities.

Pyrimidine and Tetrazole Core Structures

The versatility of this compound extends to the synthesis of other important heterocyclic systems like pyrimidines and tetrazoles. While direct, one-pot syntheses starting from this specific ketone are not widely reported, its functional groups allow for its incorporation into multi-step synthetic routes to these heterocycles. For example, the ketone can be transformed into a β-dicarbonyl compound or a chalcone, which are common precursors for pyrimidine synthesis through reactions like the Biginelli reaction. This reaction involves the one-pot condensation of an aldehyde, a β-ketoester (or similar active methylene compound), and urea or thiourea.

Similarly, the synthesis of tetrazole-containing compounds can be envisaged through derivatization of the acetyl group or the aromatic ring. For instance, the chloro group on the phenyl ring could be displaced by a cyano group, which can then undergo a [2+3] cycloaddition with an azide to form the tetrazole ring. These heterocyclic cores are prevalent in a number of drug molecules and are of significant interest in medicinal chemistry.

Utilization in Derivatization for Enhanced Synthetic Utility

The chemical handles present in this compound allow for a variety of derivatization reactions that enhance its synthetic utility. The ketone can be reduced to a secondary alcohol, which can then be used in esterification or etherification reactions, or as a directing group in subsequent transformations. The methyl groups on the phenyl ring can potentially be functionalized through free-radical halogenation, although this can be challenging to control.

More strategically, the aryl chloride can be transformed into a more reactive functional group. For example, conversion to an organoboron species (e.g., a boronic acid or ester) via a Miyaura borylation would prepare the molecule for a wide range of Suzuki cross-coupling reactions. This would allow for the introduction of new carbon-carbon bonds and the construction of biaryl structures, which are common motifs in pharmaceuticals and materials science.

Intermediate Derivatization Methods in the Design of Novel Compounds

The strategic derivatization of this compound as a key intermediate is a powerful tool in the design of novel compounds. By sequentially or concurrently modifying the different functional groups, a diverse library of compounds can be generated from a single starting material.

For example, the ketone can be converted into an enolate and reacted with various electrophiles to introduce substituents at the α-position. This can be followed by a palladium-catalyzed cross-coupling reaction at the aryl chloride position to introduce a second point of diversity. This modular approach is highly valuable in drug discovery, where the ability to rapidly generate and test a wide range of analogues is crucial for identifying lead compounds.

Precursor to Chiral Compounds

This compound serves as a valuable prochiral ketone for the synthesis of enantiomerically enriched compounds, particularly chiral alcohols. The strategic placement of methyl groups at the ortho positions of the phenyl ring introduces significant steric hindrance around the carbonyl group. This structural feature profoundly influences the stereochemical outcome of asymmetric reduction reactions, making the molecule a subject of interest in the development of highly selective catalytic systems. The resulting chiral 1-(4-chloro-2,6-dimethylphenyl)ethanols are crucial intermediates in the synthesis of various biologically active molecules and chiral ligands.

The enantioselective reduction of this compound can be achieved through both biocatalytic and chemocatalytic methods. Each approach offers distinct advantages concerning selectivity, reaction conditions, and substrate scope.

Biocatalytic Approaches:

Biocatalysis, utilizing whole cells or isolated enzymes, presents an environmentally benign and highly selective route to chiral alcohols. Alcohol dehydrogenases (ADHs) are particularly effective for the asymmetric reduction of ketones. The steric hindrance in this compound makes the selection of an appropriate biocatalyst critical. While specific studies on this exact substrate are not extensively documented in publicly available literature, research on structurally similar, sterically hindered acetophenones provides valuable insights.

For instance, studies on the bioreduction of other dimethylphenyl ethanone (B97240) derivatives have demonstrated the feasibility of obtaining high enantiomeric excess (ee). Various microorganisms, including yeast and fungi, are known to possess ketoreductases capable of reducing sterically demanding ketones. The stereoselectivity of these reductions is governed by the enzyme's active site topology, which preferentially accommodates the substrate in a specific orientation.

Substrate AnalogueBiocatalystProduct ConfigurationEnantiomeric Excess (ee)Conversion
1-(3,4-dimethylphenyl)ethanoneSugar Beet(S)-1-(3,4-dimethylphenyl)ethanol>99%62.1% - 88.2%
1-(3,4-dimethylphenyl)ethanoneCarrot Root(S)-1-(3,4-dimethylphenyl)ethanolup to 97.2%44.1% - 88.2%

Chemocatalytic Approaches:

Chemical methods for asymmetric reduction often employ chiral catalysts to control the stereochemical outcome. The Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst in conjunction with a borane reducing agent, is a powerful tool for the enantioselective reduction of prochiral ketones. The success of the CBS reduction is predicated on the differential steric interactions between the large and small substituents on the ketone and the chiral catalyst.

In the case of this compound, the 4-chloro-2,6-dimethylphenyl group is significantly larger than the methyl group, facilitating effective stereochemical discrimination by the CBS catalyst. This would be expected to lead to the formation of the corresponding chiral alcohol with high enantioselectivity.

Another prominent method is asymmetric transfer hydrogenation, which typically involves a chiral transition metal catalyst (e.g., Ruthenium, Rhodium, or Iridium) and a hydrogen donor (e.g., isopropanol or formic acid). The design of the chiral ligand coordinated to the metal center is crucial for achieving high enantioselectivity. For sterically hindered ketones like this compound, ligands with appropriate steric and electronic properties are required to create a chiral environment that effectively differentiates between the two faces of the carbonyl group.

While specific research data on the asymmetric chemical reduction of this compound is limited in readily accessible sources, the principles of these established methods suggest that high yields and enantioselectivities are attainable with appropriate catalyst and reaction condition optimization.

MethodCatalyst/ReagentExpected ProductKey Features
Corey-Bakshi-Shibata (CBS) ReductionChiral Oxazaborolidine, BoraneChiral 1-(4-Chloro-2,6-dimethylphenyl)ethanolHigh enantioselectivity for sterically hindered ketones.
Asymmetric Transfer HydrogenationChiral Ru, Rh, or Ir catalyst, H-donorChiral 1-(4-Chloro-2,6-dimethylphenyl)ethanolMild reaction conditions and broad substrate scope.

The chiral 1-(4-chloro-2,6-dimethylphenyl)ethanol obtained from these reductions can be further utilized in the synthesis of more complex chiral molecules. For example, it can be a precursor for the synthesis of chiral amines through reductive amination or serve as a building block in the synthesis of chiral ligands for asymmetric catalysis. The presence of the chloro and dimethylphenyl functionalities provides handles for further chemical transformations, enhancing its versatility as a chiral intermediate.

Structure Reactivity and Structure Property Relationships in 1 4 Chloro 2,6 Dimethylphenyl Ethanone Derivatives

Influence of Halogen and Alkyl Substituents on Electronic Effects

The electronic landscape of 1-(4-chloro-2,6-dimethylphenyl)ethanone is intricately shaped by the interplay of its substituents on the aromatic ring: a halogen (chlorine) and two alkyl groups (methyl). These groups exert both inductive and resonance effects, which modify the electron density of the benzene (B151609) ring and influence the reactivity of the entire molecule. ma.edu

In contrast, the two methyl groups at the ortho-positions are classified as electron-donating groups. libretexts.org They exert a positive inductive effect (+I), pushing electron density into the aromatic ring. This effect stems from the sp3-hybridized carbon of the methyl group being less electronegative than the sp2-hybridized carbon of the benzene ring. libretexts.org This donation of electron density increases the nucleophilicity of the ring, making it more reactive towards electrophiles.

SubstituentPositionInductive EffectResonance EffectOverall Effect on Ring Electron Density
Chlorine4 (para)-I (Withdrawing)+R (Donating)Net Withdrawing
Methyl2 (ortho)+I (Donating)N/ADonating
Methyl6 (ortho)+I (Donating)N/ADonating
Acetyl1-I (Withdrawing)-R (Withdrawing)Withdrawing

Steric Hindrance Effects on Reaction Kinetics and Selectivity

A defining structural feature of this compound is the presence of two methyl groups positioned ortho to the acetyl group. These ortho-substituents create significant steric hindrance, a non-electronic effect based on the spatial arrangement of atoms. This steric bulk physically impedes the approach of reagents to the acetyl group's carbonyl carbon and to the adjacent positions on the aromatic ring.

This hindrance has profound consequences for reaction kinetics. For reactions involving the carbonyl group, such as nucleophilic addition or reduction, the rate is often significantly slower compared to an unhindered acetophenone (B1666503). Reagents must navigate past the bulky methyl groups to access the reactive site, increasing the activation energy of the reaction.

Steric hindrance is also a critical factor in controlling selectivity. In reactions where multiple outcomes are possible, the sterically most accessible pathway is often favored. For instance, during the reduction of the ketone to a secondary alcohol, a bulky reducing agent will preferentially attack from the less hindered face of the planar carbonyl group, potentially leading to high stereoselectivity. Similarly, in electrophilic aromatic substitution reactions on the ring, the positions adjacent to the acetyl group (positions 2 and 6) are already blocked. The steric bulk of the methyl groups can further influence the accessibility of the remaining open positions on the ring, working in concert with electronic effects to direct incoming electrophiles. The incorporation of bulky groups to protect reactive sites is a known strategy for enhancing the stability and controlling the reactivity of molecules. researchgate.net

Modulating Reactivity through Aromatic Ring Substituents

The reactivity of the this compound framework can be systematically tuned by altering the substituents on the aromatic ring. Substituents are broadly classified as either activating or deactivating based on their ability to donate or withdraw electron density from the ring. libretexts.org

Activating Groups: These groups donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophilic substitution. ma.edu They typically direct incoming electrophiles to the ortho and para positions. Examples include:

Strongly Activating: -NH₂, -OH, -OR (alkoxy)

Moderately Activating: -NHCOR (amides)

Weakly Activating: -R (alkyl groups), -C₆H₅ (phenyl)

Deactivating Groups: These groups withdraw electron density from the ring, making it less nucleophilic and less reactive towards electrophiles. libretexts.org With the exception of halogens, they generally direct incoming electrophiles to the meta position. libretexts.org Examples include:

Strongly Deactivating: -NO₂, -NR₃⁺

Moderately Deactivating: -CN, -SO₃H, -COR (ketones), -CO₂H (carboxylic acids)

Weakly Deactivating (Ortho/Para Directing): -F, -Cl, -Br, -I

ClassSubstituent ExamplesEffect on Reactivity (vs. Benzene)Directing Influence
Activating-OH, -NH₂, -R, -ORIncreaseOrtho, Para
Deactivating-NO₂, -CN, -COR, -SO₃HDecreaseMeta
Deactivating (Halogens)-F, -Cl, -Br, -IDecreaseOrtho, Para

Regioselectivity and Stereoselectivity in Synthetic Transformations

Controlling the outcome of chemical reactions is paramount in synthesis, and for derivatives of this compound, both regioselectivity and stereoselectivity are governed by its inherent structural features.

Regioselectivity refers to the control of where on a molecule a reaction occurs. In electrophilic aromatic substitution, the existing substituents on the ring direct the position of a new substituent. In the parent molecule, positions 2 and 6 are occupied by methyl groups. The acetyl group is a meta-director, while the methyl groups and the chlorine atom are ortho, para-directors. The directing influences of these groups may either reinforce or oppose each other. msu.edu The final position of substitution will be determined by the sum of these electronic effects, heavily modulated by the steric hindrance from the ortho-methyl groups, which may block electronically favored but spatially crowded positions. The conditions of a reaction can also be crucial; for instance, in the synthesis of certain cyclic ketones, the concentration of the acid catalyst can completely switch the regioselectivity of the cyclization. d-nb.info

Stereoselectivity refers to the preferential formation of one stereoisomer over another. For this compound, this is most relevant in reactions at the carbonyl carbon of the acetyl group, which can be a prochiral center. For example, the reduction of the ketone to an alcohol creates a new chiral center. The two bulky ortho-methyl groups create a sterically biased environment around the carbonyl. A nucleophile or reducing agent is more likely to attack from the less hindered face, leading to the preferential formation of one enantiomer or diastereomer. The choice of reagents and reaction conditions can be systematically varied to control the stereochemical outcome, a foundational concept in modern organic synthesis. nih.govnih.gov

Q & A

Q. What are the standard synthetic routes for preparing 1-(4-Chloro-2,6-dimethylphenyl)ethanone, and how can reaction conditions be optimized?

The synthesis typically involves Friedel-Crafts acylation or halogenation of pre-functionalized acetophenone derivatives. For example, describes a method where 4-hydroxyacetophenone reacts with a benzyl chloride derivative under reflux with anhydrous potassium carbonate in ethanol. Key parameters include:

  • Catalyst selection : Anhydrous K₂CO₃ or AlCl₃ for acylation.
  • Solvent optimization : Ethanol or dichloromethane for solubility and reactivity.
  • Reaction monitoring : TLC or GC-MS to track intermediate formation .
  • Purification : Recrystallization (ethanol/water) or column chromatography for high-purity yields.

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data be interpreted?

  • IR Spectroscopy : Peaks at ~1680–1700 cm⁻¹ (C=O stretch) and ~750 cm⁻¹ (C-Cl stretch). Sample preparation in CCl₄ or CS₂ minimizes solvent interference (see IR artifacts in ) .
  • Mass Spectrometry : Base peak at m/z 182 (molecular ion) with fragmentation patterns indicating loss of Cl or CH₃ groups .
  • NMR : ¹H NMR signals at δ 2.5–2.6 ppm (CH₃ groups) and δ 7.2–7.4 ppm (aromatic protons). Use deuterated solvents (e.g., CDCl₃) for resolution .

Q. How do substituents (Cl, CH₃) influence the compound’s physical properties, such as melting point or solubility?

  • Melting Point : Chlorine’s electronegativity increases intermolecular forces (higher m.p.), while methyl groups enhance hydrophobicity. Compare with analogs in (Tboil = 469.2 K) .
  • Solubility : Low in polar solvents (water) but high in ethanol or DCM due to aromaticity.

Advanced Research Questions

Q. What mechanistic insights explain discrepancies in reaction yields during halogenation or acylation?

  • Steric hindrance : 2,6-dimethyl groups may slow electrophilic substitution. Kinetic studies (e.g., isotopic labeling) can differentiate between competing pathways .
  • Byproduct formation : Use HPLC to identify chlorinated side products (e.g., dichloro derivatives) and adjust stoichiometry .

Q. How can computational methods (e.g., DFT) predict electronic properties or reaction pathways?

  • DFT calculations : Optimize geometry using Gaussian09 to analyze bond lengths (C-Cl: ~1.74 Å) and charge distribution. Compare with crystallographic data (: mean C–C = 0.005 Å) .
  • Reactivity prediction : Frontier molecular orbital (FMO) analysis identifies nucleophilic/electrophilic sites for functionalization .

Q. How should researchers resolve contradictions in reported thermodynamic data (e.g., boiling points)?

  • Data validation : Cross-reference NIST databases () and replicate measurements using calibrated instruments.
  • Purity assessment : Use DSC to detect impurities affecting phase-change data .

Q. What strategies enable selective functionalization of the aromatic ring for derivative synthesis?

  • Protecting groups : Temporarily block reactive sites (e.g., acetylation of hydroxyl groups) before chlorination () .
  • Directed metalation : Use LiTMP to deprotonate specific positions for Pd-catalyzed cross-coupling .

Q. How can spectral artifacts (e.g., IR grating errors) be mitigated during analysis?

  • Baseline correction : Subtract solvent peaks (e.g., CS₂ at 855 cm⁻¹) as in .
  • Multi-technique validation : Confirm C=O stretches via Raman spectroscopy if IR data is ambiguous .

Q. What experimental designs assess the compound’s stability under varying pH or temperature?

  • Accelerated stability studies : Expose samples to 40–80°C and analyze degradation via LC-MS.
  • pH-dependent hydrolysis : Monitor Cl⁻ release using ion chromatography in buffered solutions .

Q. How does crystallography aid in understanding intermolecular interactions or polymorphism?

  • X-ray diffraction : Resolve crystal packing (: space group P2₁/c) and hydrogen-bonding networks .
  • Polymorph screening : Use solvent-drop grinding to isolate metastable forms.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.